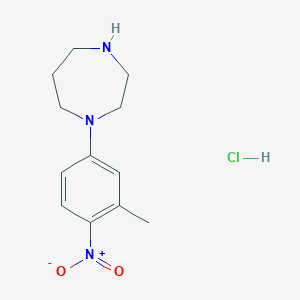
1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride
Descripción general
Descripción
1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN₃O₂ and a molecular weight of 271.75 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Métodos De Preparación
The synthesis of 1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-nitroaniline and homopiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route: The synthetic route generally involves the nitration of 3-methyl aniline to form 3-methyl-4-nitroaniline, followed by its reaction with homopiperazine to form the desired product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from these reactions include nitro derivatives and other oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it valuable for research in various fields .
Comparación Con Compuestos Similares
1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-Methylhomopiperazine: This compound has a similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenylhomopiperazine: This compound has a nitro group at a different position, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-methyl-4-nitrophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-10-9-11(3-4-12(10)15(16)17)14-7-2-5-13-6-8-14;/h3-4,9,13H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDCVBUUWCHAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


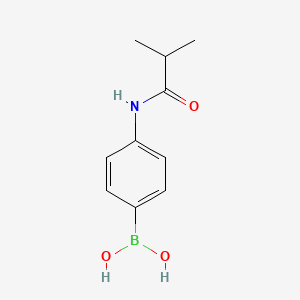
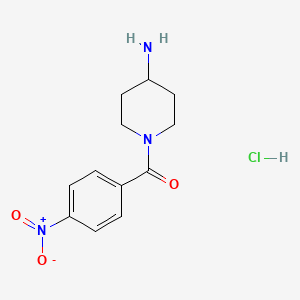
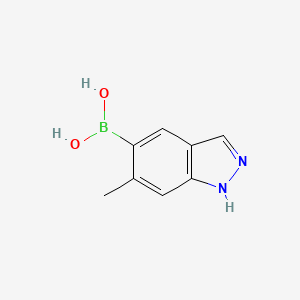
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
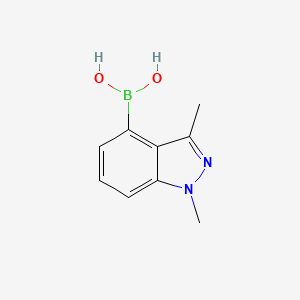

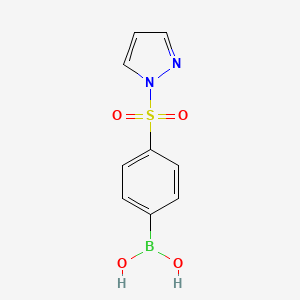
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)
![(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1387088.png)

